2-(3-phenoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole
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Overview
Description
Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether is a complex organic compound that features a unique structure combining phenyl, thienyl, and imidazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether typically involves multi-step organic reactions. One common method involves the reaction of 2-(diphenylmethylene)aminoacetonitrile with (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one using 33% sodium hydroxide in acetonitrile at 0°C for 30 minutes . The product is then isolated and characterized using various spectroscopic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl and thienyl groups.
Common Reagents and Conditions
Oxidation: 4-phenyl-1,2,4-triazoline-3,5-dione in chloroform.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with 4-phenyl-1,2,4-triazoline-3,5-dione can yield disulfides, while reduction with lithium aluminum hydride can produce the corresponding alcohols.
Scientific Research Applications
Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its imidazole moiety, which is known to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functional compounds.
Mechanism of Action
The mechanism of action of phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether involves its interaction with molecular targets through its imidazole ring. The imidazole moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . This interaction can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether can be compared with similar compounds such as:
These compounds share structural similarities but differ in their functional groups and reactivity. Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether is unique due to its combination of phenyl, thienyl, and imidazole groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H18N2OS |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(3-phenoxyphenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole |
InChI |
InChI=1S/C25H18N2OS/c1-3-9-18(10-4-1)23-24(22-15-8-16-29-22)27-25(26-23)19-11-7-14-21(17-19)28-20-12-5-2-6-13-20/h1-17H,(H,26,27) |
InChI Key |
KOJAWJKERPFKES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)OC4=CC=CC=C4)C5=CC=CS5 |
Origin of Product |
United States |
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